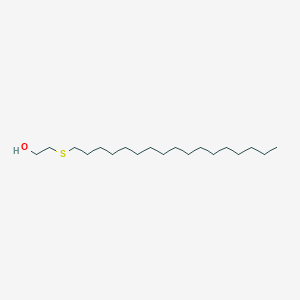![molecular formula C17H20O2 B14618329 2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol CAS No. 56949-59-8](/img/structure/B14618329.png)
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol is an organic compound that belongs to the class of alcohols It features a phenylpropan-2-yl group attached to a phenoxyethanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction between phenylmagnesium bromide and acetone . This reaction produces 2-Phenyl-2-propanol, which can then be further reacted with 4-bromophenoxyethanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme catalysis and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The phenylpropan-2-yl group contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene, used in organic synthesis and as a biomarker.
Ethyl [4-(2-phenyl-2-propanyl)phenoxy]acetate: Another similar compound with applications in organic synthesis.
2,4-Bis(2-phenylpropan-2-yl)phenol: Used in various chemical reactions and industrial applications.
Uniqueness
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol is unique due to its specific structure, which combines a phenylpropan-2-yl group with a phenoxyethanol backbone
Propiedades
Número CAS |
56949-59-8 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
2-[4-(2-phenylpropan-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C17H20O2/c1-17(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-13-12-18/h3-11,18H,12-13H2,1-2H3 |
Clave InChI |
TWDAGDYGRVTHDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCO |
Números CAS relacionados |
31692-34-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


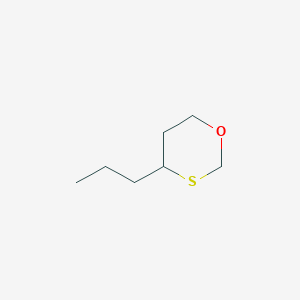
![6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14618256.png)

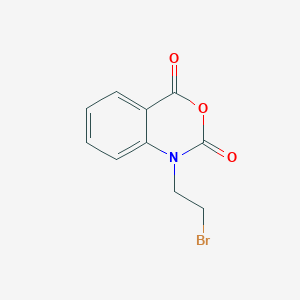
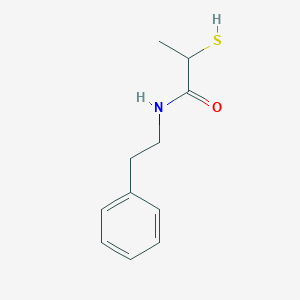
![2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14618289.png)
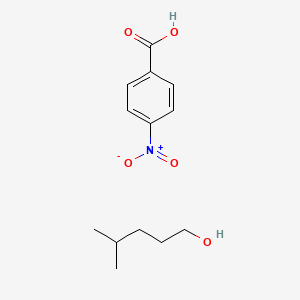
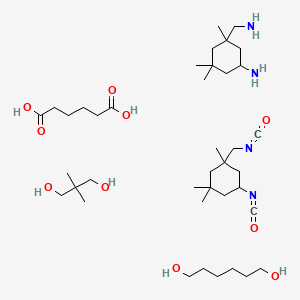

![Diethyl [1-(dimethylamino)ethenyl]phosphonate](/img/structure/B14618310.png)

